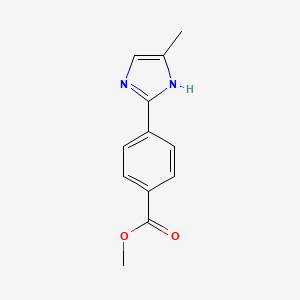
Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate is a heterocyclic compound that features an imidazole ring fused to a benzoate ester. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable building block for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate typically involves the condensation of 4-methylimidazole with methyl 4-formylbenzoate. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: 4-(4-methyl-1H-imidazol-2-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved would vary based on the specific application and biological context.
相似化合物的比较
Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate can be compared with other imidazole derivatives such as:
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but without the methyl group on the imidazole ring, which may affect its reactivity and biological activity.
4-(1H-benzo[d]imidazol-2-yl)benzoate: Contains a benzimidazole ring instead of an imidazole ring, potentially leading to different biological properties.
Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate: Another benzimidazole derivative with a different substitution pattern, which may influence its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
methyl 4-(5-methyl-1H-imidazol-2-yl)benzoate |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-13-11(14-8)9-3-5-10(6-4-9)12(15)16-2/h3-7H,1-2H3,(H,13,14) |
InChI 键 |
YJSVNUUSARJITK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















